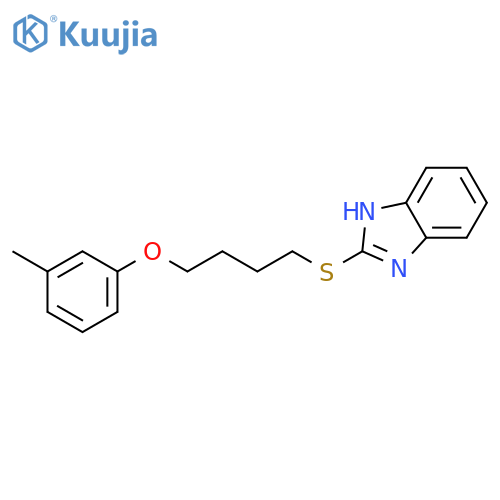

Cas no 874754-38-8 (2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole)

874754-38-8 structure

商品名:2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole

2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

-

- 874754-38-8

- F3068-0230

- AKOS001175458

- 2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-benzimidazole

- 1H-1,3-Benzimidazole, 2-[[4-(3-methylphenoxy)butyl]thio]-

- STK738173

- KLGMXWNWIMAIEG-UHFFFAOYSA-N

- Z57841165

- 2-{[4-(3-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE

- 2-[4-(3-methylphenoxy)butylsulfanyl]-1H-benzimidazole

- 2-((4-(m-tolyloxy)butyl)thio)-1H-benzo[d]imidazole

- 2-[[4-(3-Methylphenoxy)butyl]thio]-1H-benzimidazole

- 2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole

-

- インチ: 1S/C18H20N2OS/c1-14-7-6-8-15(13-14)21-11-4-5-12-22-18-19-16-9-2-3-10-17(16)20-18/h2-3,6-10,13H,4-5,11-12H2,1H3,(H,19,20)

- InChIKey: KLGMXWNWIMAIEG-UHFFFAOYSA-N

- ほほえんだ: C1(SCCCCOC2=CC=CC(C)=C2)NC2=CC=CC=C2N=1

計算された属性

- せいみつぶんしりょう: 312.12963444g/mol

- どういたいしつりょう: 312.12963444g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 328

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.2Ų

- 疎水性パラメータ計算基準値(XlogP): 5.1

じっけんとくせい

- 密度みつど: 1.21±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 520.7±52.0 °C(Predicted)

- 酸性度係数(pKa): 10.81±0.10(Predicted)

2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3068-0230-20mg |

2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |

874754-38-8 | 90%+ | 20mg |

$99.0 | 2023-04-28 | |

| Life Chemicals | F3068-0230-25mg |

2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |

874754-38-8 | 90%+ | 25mg |

$109.0 | 2023-04-28 | |

| Life Chemicals | F3068-0230-2μmol |

2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |

874754-38-8 | 90%+ | 2μl |

$57.0 | 2023-04-28 | |

| Life Chemicals | F3068-0230-5μmol |

2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |

874754-38-8 | 90%+ | 5μl |

$63.0 | 2023-04-28 | |

| Life Chemicals | F3068-0230-75mg |

2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |

874754-38-8 | 90%+ | 75mg |

$208.0 | 2023-04-28 | |

| Life Chemicals | F3068-0230-3mg |

2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |

874754-38-8 | 90%+ | 3mg |

$63.0 | 2023-04-28 | |

| Life Chemicals | F3068-0230-4mg |

2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |

874754-38-8 | 90%+ | 4mg |

$66.0 | 2023-04-28 | |

| Life Chemicals | F3068-0230-5mg |

2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |

874754-38-8 | 90%+ | 5mg |

$69.0 | 2023-04-28 | |

| Life Chemicals | F3068-0230-15mg |

2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |

874754-38-8 | 90%+ | 15mg |

$89.0 | 2023-04-28 | |

| Life Chemicals | F3068-0230-10mg |

2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |

874754-38-8 | 90%+ | 10mg |

$79.0 | 2023-04-28 |

2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole 関連文献

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

874754-38-8 (2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole) 関連製品

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 42464-96-0(NNMTi)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量